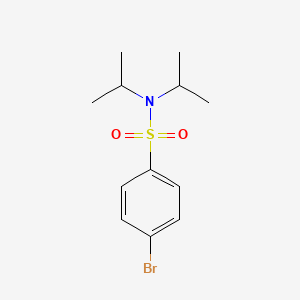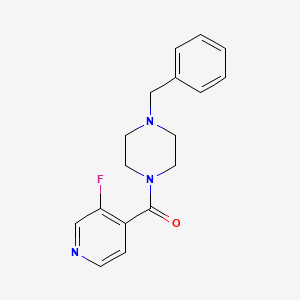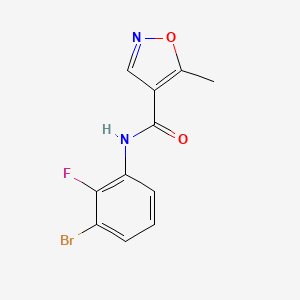![molecular formula C17H17ClN4O B12241442 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12241442.png)
5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring, a piperazine moiety, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is often synthesized through a cyclization reaction involving suitable precursors such as 3-cyanopyridine.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the chloro-substituted pyridine reacts with 1-(2-methoxyphenyl)piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Pharmacology: The compound is evaluated for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects. The compound may exert its effects through the inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazine derivatives: These compounds share the piperazine moiety and exhibit similar pharmacological properties.
Chloro-substituted pyridines: These compounds have similar reactivity patterns due to the presence of the chloro group.
Uniqueness
5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a broad spectrum of biological activities. Its specific combination of functional groups makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C17H17ClN4O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
5-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O/c1-23-16-5-3-2-4-15(16)21-6-8-22(9-7-21)17-14(18)10-13(11-19)12-20-17/h2-5,10,12H,6-9H2,1H3 |
InChI Key |
GXKDIBDVEPVEFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B12241378.png)
![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12241379.png)

![4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12241396.png)
![2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12241406.png)
![4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12241419.png)
![2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide](/img/structure/B12241423.png)
![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12241426.png)
![3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole](/img/structure/B12241428.png)
![3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12241429.png)
![N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12241435.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12241441.png)

